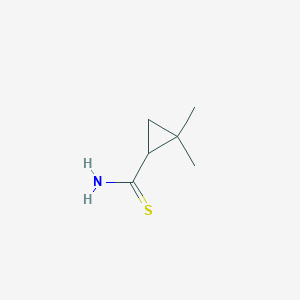

2,2-Dimethylcyclopropane-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,2-Dimethylcyclopropane-1-carbothioamide is a chemical compound with the molecular formula C6H11NS . It has a molecular weight of 129.23 . It is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NS/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (129.23), its molecular formula (C6H11NS), and its physical form (powder) . The storage temperature is room temperature .Scientific Research Applications

Synthesis and Characterization

- A novel route for the synthesis of cyclopropane derivatives, including 2,2-dimethylcyclopropane, was developed through Pd-catalyzed sequential C-H activation and radical cyclization, emphasizing the importance of solvent choice in the diiodination of functionalized substrates (Giri et al., 2006).

- Studies on glycosyl esters of cyclopropane carboxylic acid, including 2,2-dimethylcyclopropane carboxylic acid, were conducted, revealing the preparation of eight new compounds with yields between 40.5% and 59.7%, highlighting their potential biological activity (Li, 2009).

Catalytic Applications

- The cobalt-catalyzed dimethylcyclopropanation of 1,3-dienes using Me2 CCl2 /Zn reagent mixture was explored, producing vinylcyclopropanes, which are useful substrates for transition-metal-catalyzed ring-opening reactions (Werth & Uyeda, 2018).

Environmental Analysis

- A validated method for the determination of dimethyl mercury in environmental samples, including atmospheric analysis, water, sediment, and tissue samples, was developed, using Carbotrap™ for trapping and analyzing via thermal desorption and cold vapor atomic fluorescence spectrometry (Bloom, Grout, & Prestbo, 2005).

Chemical Reactions and Transformations

- An efficient synthesis method for orphaned cyclopropanes, including 1,1-dimethylcyclopropanes, using sulfones as carbene equivalents was introduced, which could be a promising alternative to traditional metal-catalyzed carbene transfer methods (Johnson et al., 2022).

- The platinum-catalyzed ring opening of 1,2-cyclopropanated sugars with O-nucleophiles was researched, providing a method to synthesize 2-C-branched carbohydrates with high diastereoselectivity (Beyer, Skaanderup, & Madsen, 2000).

Safety and Hazards

The safety information available indicates that 2,2-Dimethylcyclopropane-1-carbothioamide has several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name |

2,2-dimethylcyclopropane-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPBOLKHBAULGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=S)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B2981056.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2981062.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2981065.png)

![4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2981075.png)

![N-(3-methoxyphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2981076.png)